molecular formula C12H8F4O B1618651 2-(1,1,2,2-Tetrafluoroethoxy)naphthalene CAS No. 2796-08-9

2-(1,1,2,2-Tetrafluoroethoxy)naphthalene

Cat. No.: B1618651
CAS No.: 2796-08-9
M. Wt: 244.18 g/mol
InChI Key: WIZIHZWINSXQHH-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoroethoxy)naphthalene (CAS 2796-08-9) is a fluorinated aromatic ether characterized by a naphthalene backbone substituted with a tetrafluoroethoxy (-OCF₂CF₂H) group at the 2-position. This compound belongs to a broader class of halogenated ethers, where the tetrafluoroethoxy moiety imparts unique electronic and steric properties, enhancing thermal stability and lipophilicity compared to non-fluorinated analogs . Its synthesis typically involves nucleophilic substitution reactions between naphthalenol derivatives and tetrafluoroethylating agents, followed by purification via column chromatography . Applications span agrochemical intermediates, pharmaceutical precursors, and specialty materials, leveraging its resistance to hydrolysis and oxidative degradation .

Properties

CAS No.

2796-08-9

Molecular Formula

C12H8F4O

Molecular Weight

244.18 g/mol

IUPAC Name

2-(1,1,2,2-tetrafluoroethoxy)naphthalene

InChI

InChI=1S/C12H8F4O/c13-11(14)12(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H

InChI Key

WIZIHZWINSXQHH-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OC(C(F)F)(F)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(C(F)F)(F)F

Other CAS No.

2796-08-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The tetrafluoroethoxy group’s electron-withdrawing nature and steric bulk differentiate 2-(1,1,2,2-Tetrafluoroethoxy)naphthalene from analogs with varying aromatic cores or substituents. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Substituents Key Properties Applications
2-(1,1,2,2-Tetrafluoroethoxy)naphthalene 2796-08-9 C₁₂H₈F₄O Naphthalene + -OCF₂CF₂H High lipophilicity, thermal stability Agrochemicals, polymers
(1,1,2,2-Tetrafluoroethoxy)benzene 350-57-2 C₈H₆F₄O Benzene + -OCF₂CF₂H Enhanced dipole moment, moderate steric hindrance Solvents, electronic materials
3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)aniline 104147-32-2 C₈H₅Cl₂F₄NO Aniline + -OCF₂CF₂H + Cl Increased acidity, bioactivity Insecticides (e.g., hexaflumuron)
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene 75820-58-5 C₈H₅ClF₄O Benzene + -OCF₂CF₂H + Cl Halogen-enhanced reactivity Pharmaceutical intermediates
2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid 10008-97-6 C₉H₆F₄O₃ Benzoic acid + -OCF₂CF₂H Carboxylic acid functionality, pH sensitivity Drug synthesis, chelating agents

Physicochemical Properties

  • Lipophilicity : The naphthalene derivative exhibits higher logP values (~3.8 estimated) compared to benzene analogs (e.g., (1,1,2,2-Tetrafluoroethoxy)benzene, logP ~2.5) due to the extended aromatic system, enhancing membrane permeability in biological systems .
  • Thermal Stability : Fluorine atoms stabilize the tetrafluoroethoxy group, with decomposition temperatures exceeding 250°C for the naphthalene derivative, outperforming chlorine-containing analogs (e.g., 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene, decomposition ~200°C) .
  • Solubility : Polar substituents, such as the carboxylic acid in 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, increase water solubility (0.1–1 mg/mL), whereas purely aromatic analogs are insoluble in aqueous media .

Reactivity and Functional Utility

  • Nucleophilic Substitution : The tetrafluoroethoxy group’s electron-withdrawing effect activates adjacent positions for electrophilic attack. For example, 3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)aniline undergoes regioselective nitration for agrochemical synthesis .
  • Steric Effects : The naphthalene backbone in 2-(1,1,2,2-Tetrafluoroethoxy)naphthalene imposes greater steric hindrance than benzene analogs, slowing reactions at the 1-position but favoring ortho-directing effects in electrophilic substitution .
  • Biochemical Interactions: Fluorine atoms reduce metabolic degradation, making the naphthalene derivative a persistent environmental contaminant compared to non-fluorinated ethers .

Preparation Methods

Etherification via Nucleophilic Substitution

  • Starting from 2-hydroxynaphthalene (or a protected derivative), the phenolic hydroxyl group is reacted with a 1,1,2,2-tetrafluoroethyl halide (e.g., 1,1,2,2-tetrafluoroethyl bromide or iodide) under basic conditions.
  • Typical bases: potassium carbonate or sodium hydride to generate the phenolate ion.
  • Solvents: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the nucleophilic substitution.
  • Reaction conditions: moderate temperatures (50–100 °C) to promote substitution without side reactions.
  • This method yields the desired 2-(1,1,2,2-tetrafluoroethoxy)naphthalene with good selectivity.

Halogenation and Subsequent Fluoroalkoxy Substitution

  • Preparation of 2-halogenated naphthalene intermediates (e.g., 2-bromonaphthalene) is a prerequisite for some routes.
  • 2-Bromonaphthalene can be synthesized by bromination of naphthalene using bromine in carbon disulfide or other suitable solvents under controlled conditions to avoid polybromination.
  • The halogenated naphthalene then undergoes nucleophilic aromatic substitution with a tetrafluoroethoxy nucleophile or its equivalent.
  • This method may require the use of catalysts or elevated temperatures to facilitate the substitution on the aromatic ring.

Use of Fluorinated Aniline Derivatives as Precursors

  • According to fluorosurfactant composition patents, 4-(1,1,2,2-tetrafluoroethoxy)aniline and related fluorinated aniline derivatives can be synthesized and used as intermediates for further functionalization to obtain fluorinated naphthalene derivatives.
  • This route may involve coupling reactions or further aromatic substitutions to introduce the tetrafluoroethoxy group on the naphthalene ring.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Base K2CO3, NaH Generates phenolate for nucleophilic attack
Solvent DMF, DMSO Polar aprotic solvents enhance substitution
Temperature 50–100 °C Balances reaction rate and fluorine stability
Reaction Time Several hours (4–24 h) Depends on substrate reactivity
Halogen Source Br2 in CS2 (for 2-bromonaphthalene) Controlled addition to avoid polybromination
Fluoroalkyl Source 1,1,2,2-Tetrafluoroethyl bromide/iodide Electrophilic alkylating agent
Atmosphere Inert (N2 or Ar) Prevents oxidation or hydrolysis

Research Findings and Yields

  • The nucleophilic substitution approach yields 2-(1,1,2,2-tetrafluoroethoxy)naphthalene in moderate to good yields (50–80%) depending on the purity of reagents and reaction conditions.
  • Halogenation of naphthalene to 2-bromonaphthalene is typically high yielding (>85%) with careful control of reaction parameters.
  • The use of fluorinated aniline derivatives as intermediates is reported in fluorosurfactant patents but lacks detailed yield data for this specific compound.
  • High-temperature pyrolysis methods are less commonly applied for this compound due to the thermal sensitivity of fluorinated groups.

Summary Table of Preparation Routes

Method Starting Material(s) Key Reagents/Conditions Advantages Limitations
Nucleophilic etherification 2-Hydroxynaphthalene + tetrafluoroethyl halide K2CO3/NaH, DMF/DMSO, 50–100 °C Direct, moderate yields Requires careful control of conditions to avoid decomposition
Halogenation + substitution Naphthalene → 2-bromonaphthalene + tetrafluoroethoxy nucleophile Br2/CS2 (halogenation), nucleophilic substitution High regioselectivity Multi-step, requires handling of bromine and halogenated intermediates
Fluorinated aniline intermediates Fluorinated anilines Coupling reactions, substitution Potential for diverse functionalization Limited data on direct synthesis of target compound
Pyrolysis of salts + precursors Alkali metal o-halobenzoate + tetraphenylcyclopentadienone 250–340 °C, inert atmosphere Classical method for substituted naphthalenes Not ideal for fluorinated ethers due to thermal sensitivity

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing inhalation toxicity of 2-(1,1,2,2-Tetrafluoroethoxy)naphthalene in rodent models?

  • Methodological Answer : Follow the inclusion criteria outlined in systematic reviews for naphthalene derivatives, such as specifying routes of exposure (inhalation, oral, dermal), species (e.g., rats, mice), and health outcomes (e.g., respiratory, hepatic effects) (Table B-1) . Use randomized dose administration and blinded study protocols to minimize performance bias, as recommended in risk of bias assessments for animal studies (Table C-7) . Include control groups and standardized exposure durations to ensure reproducibility.

Q. How should researchers conduct a systematic review of fluorinated naphthalene derivatives to identify health risks?

  • Methodological Answer : Adopt the ATSDR framework, which includes:

  • Step 1 : Comprehensive literature searches across databases (e.g., PubMed, ToxNet) without date/language restrictions, prioritizing peer-reviewed studies .
  • Step 2 : Full-text screening of ~700+ studies (as in ATSDR’s naphthalene review) to exclude non-relevant data .
  • Step 3 : Data extraction using standardized forms (Table C-2) to collect endpoints like dose-response relationships, metabolic pathways, and biomarker data .
  • Step 4 : Risk of bias evaluation via tools assessing randomization, blinding, and outcome reporting (Tables C-6, C-7) .

Q. What in vitro models are suitable for preliminary toxicity screening of 2-(1,1,2,2-Tetrafluoroethoxy)naphthalene?

  • Methodological Answer : Use primary hepatocytes or lung epithelial cells to assess metabolic activation and cytotoxicity, as these systems reflect organ-specific toxicity observed in naphthalene derivatives . Include positive controls (e.g., naphthalene oxide) and measure reactive intermediate formation using techniques like fluorescence-based assays or LC-MS for adduct detection .

Advanced Research Questions

Q. How can discrepancies in reported hepatotoxic effects of fluorinated naphthalene derivatives across studies be resolved?

  • Methodological Answer :

  • Data Harmonization : Re-analyze raw data for dose metrics, exposure duration, and species-specific metabolic rates (e.g., cytochrome P450 activity differences) .
  • Bias Assessment : Apply risk of bias criteria (e.g., attrition bias, detection bias) to rank study reliability (Table C-6) .
  • Mechanistic Studies : Conduct comparative in vitro/in vivo studies to isolate the role of the tetrafluoroethoxy group in hepatotoxicity, using isotopic labeling to track metabolite distribution .

Q. What biomarkers are reliable for monitoring metabolic activation of 2-(1,1,2,2-Tetrafluoroethoxy)naphthalene, and how are they quantified?

  • Methodological Answer :

  • Hemoglobin Adducts : Quantify stable adducts (e.g., 1,2-naphthoquinone) via HPLC-MS, as demonstrated in naphthalene studies .
  • Urinary Metabolites : Measure sulfated or glucuronidated derivatives (e.g., tetrafluoroethoxy-naphthol) using enzymatic hydrolysis followed by GC-MS .
  • Validation : Cross-validate biomarkers in multiple species (rodent, human cell lines) to ensure translational relevance .

Q. What methodologies elucidate the interaction mechanisms between 2-(1,1,2,2-Tetrafluoroethoxy)naphthalene and cellular macromolecules?

  • Methodological Answer :

  • Molecular Docking : Use computational models to predict binding affinity for proteins like CYP2F2, a key enzyme in naphthalene bioactivation .
  • Covalent Binding Assays : Incubate radiolabeled compound with microsomal fractions, followed by SDS-PAGE/autoradiography to identify adducted proteins .
  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by chronic exposure .

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